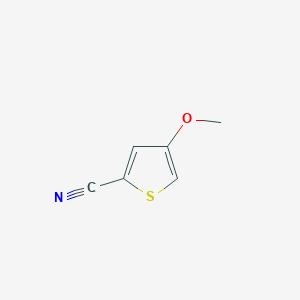

4-Methoxythiophene-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5NOS |

|---|---|

Molecular Weight |

139.18 g/mol |

IUPAC Name |

4-methoxythiophene-2-carbonitrile |

InChI |

InChI=1S/C6H5NOS/c1-8-5-2-6(3-7)9-4-5/h2,4H,1H3 |

InChI Key |

DJOUOMJXAVJHDS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CSC(=C1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Methoxythiophene-2-carbonitrile via the Gewald Reaction: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-Methoxythiophene-2-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We delve into the strategic application of the Gewald multicomponent reaction, a highly efficient and atom-economical method for the construction of polysubstituted 2-aminothiophenes. This document elucidates the reaction mechanism, provides a field-proven experimental protocol, discusses process optimization and troubleshooting, and presents expected analytical data for product validation. The guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding and practical execution of this important transformation.

Introduction: The Significance of Substituted Thiophenes and the Gewald Reaction

Thiophene-containing compounds are a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl groups make them privileged structures in drug design.[] Specifically, molecules like 4-Methoxythiophene-2-carbonitrile serve as versatile intermediates for more complex molecular architectures.

The Gewald reaction, first reported by Karl Gewald in 1966, stands as one of the most convenient and powerful methods for synthesizing polysubstituted 2-aminothiophenes.[4][5] This one-pot, multicomponent reaction involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a base.[6][7] Its operational simplicity, use of readily available starting materials, and the biological significance of its products make it an indispensable tool in synthetic chemistry.[5][8] This guide will focus on a specific, yet illustrative, application: the synthesis of an aminothiophene precursor that can be further transformed into 4-Methoxythiophene-2-carbonitrile.

The Gewald Reaction: A Mechanistic Deep Dive

The elegance of the Gewald reaction lies in its convergence of three simple starting materials into a complex heterocyclic product in a single operation. While the exact mechanism has been the subject of extensive study, it is widely accepted to proceed through three key stages.[5][9][10]

-

Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (an α-methoxy ketone in our case) and the active methylene nitrile (malononitrile).[4][11] The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene compound, which then attacks the carbonyl carbon.[12] Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[4][9]

-

Michael Addition of Sulfur: Elemental sulfur (S₈), activated by the amine base, undergoes a nucleophilic attack by the intermediate formed in the first step.[9][10] The precise nature of the sulfur addition is complex and may involve polysulfide intermediates.[11][13]

-

Cyclization and Aromatization: The resulting sulfur adduct undergoes an intramolecular cyclization. The final, thermodynamically favorable step is a tautomerization that results in the stable, aromatic 2-aminothiophene ring.[10][11] This aromatization is the primary driving force for the entire reaction sequence.[9][11]

The overall mechanism is depicted below:

Caption: Mechanism of the Gewald Reaction for Substituted Thiophenes.

Experimental Protocol: Synthesis of a 4-Methoxythiophene Precursor

This protocol details the synthesis of 2-Amino-4-methoxy-5-methylthiophene-3-carbonitrile, a direct precursor which can be readily converted to the target 4-Methoxythiophene-2-carbonitrile through subsequent deamination and functional group manipulation.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |

| Methoxyacetone | C₄H₈O₂ | 88.11 | 10 | 0.88 g | Reagent Grade, ≥98% |

| Malononitrile | CH₂(CN)₂ | 66.06 | 10 | 0.66 g | Reagent Grade, ≥99% |

| Sulfur | S | 32.07 | 12 | 0.38 g | Powdered |

| Morpholine | C₄H₉NO | 87.12 | 2 | 0.2 mL | Reagent Grade, ≥99% |

| Ethanol | C₂H₅OH | 46.07 | - | 25 mL | Anhydrous |

Step-by-Step Procedure

The overall experimental workflow is outlined in the following diagram:

Caption: General workflow for the synthesis and purification.[5]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methoxyacetone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).[12]

-

Solvent and Catalyst Addition: Add 25 mL of ethanol, followed by the dropwise addition of morpholine (2 mmol) as the base catalyst.

-

Reaction Execution: Heat the reaction mixture to 50°C with continuous stirring. The reaction is typically complete within 2-4 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.

-

Product Isolation (Work-up): Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

-

Washing: Wash the crude product with a small amount of cold ethanol to remove residual morpholine and other soluble impurities.

Purification

For most applications, the crude product can be purified by recrystallization.[][5]

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or an ethyl acetate/hexanes mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.

For non-crystalline products or if higher purity is required, silica gel column chromatography is recommended.[]

Process Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Ineffective Knoevenagel condensation. | The choice of base is critical.[12] If morpholine is ineffective, consider triethylamine or piperidine. Ensure the carbonyl compound is not overly sterically hindered. |

| Low reaction temperature. | Increase the temperature to 60-70°C, but monitor for potential side product formation. | |

| Formation of Dark, Tarry Byproducts | Reaction temperature is too high or reaction time is too long. | Reduce the temperature and monitor the reaction closely with TLC to stop it upon completion of the main product formation. |

| Impure starting materials. | Ensure all reagents, especially the carbonyl compound, are of high purity. | |

| Difficult Purification | Product is an oil or does not crystallize easily. | Utilize silica gel column chromatography for purification. |

| Co-precipitation of sulfur. | Ensure the reaction goes to completion. A wash with a solvent that dissolves sulfur but not the product may be attempted cautiously. |

Data Analysis and Characterization

The synthesized 2-aminothiophene derivative must be thoroughly characterized to confirm its structure and purity.[2][14]

| Analysis Technique | Expected Result for 2-Amino-4-methoxy-5-methylthiophene-3-carbonitrile |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.4 (s, 3H, -CH₃), ~3.9 (s, 3H, -OCH₃), ~4.8 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~15 (CH₃), ~60 (OCH₃), ~90 (C-CN), ~115 (CN), ~118 (C-NH₂), ~150 (C-CH₃), ~160 (C-OCH₃) |

| FT-IR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretching), ~2210 (C≡N stretching), ~1620 (N-H bending), ~1250 (C-O stretching) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ corresponding to the calculated molecular weight. |

| Melting Point | A sharp melting point indicates high purity. |

Conclusion

The Gewald reaction provides a robust, efficient, and highly adaptable platform for the synthesis of polysubstituted 2-aminothiophenes.[15][16] This guide has detailed a reliable protocol for the synthesis of a key precursor to 4-Methoxythiophene-2-carbonitrile, highlighting the critical mechanistic considerations and practical laboratory procedures. By understanding the causality behind experimental choices—from the catalytic role of the base in initiating condensation to the thermodynamic drive of aromatization—researchers can effectively troubleshoot and optimize this reaction for their specific needs, accelerating the discovery and development of novel chemical entities.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. scribd.com [scribd.com]

- 20. quod.lib.umich.edu [quod.lib.umich.edu]

Technical Guide: Structural Elucidation of 4-Methoxythiophene-2-carbonitrile

Topic: "4-Methoxythiophene-2-carbonitrile" NMR Spectral Data Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Compound Profile

4-Methoxythiophene-2-carbonitrile (CAS: 1514105-67-9) is a critical heterocyclic building block, particularly in the synthesis of atypical antipsychotics and optoelectronic materials. Its structural characterization presents a unique challenge due to the competing electronic effects of the electron-withdrawing nitrile group (EWG) at position C2 and the electron-donating methoxy group (EDG) at position C4.

This guide provides a rigorous spectral analysis framework, distinguishing between diagnostic signals and common impurities, to ensure high-confidence structural validation.

Compound Identity

| Parameter | Detail |

| IUPAC Name | 4-Methoxythiophene-2-carbonitrile |

| CAS Number | 1514105-67-9 |

| Molecular Formula | C₆H₅NOS |

| Molecular Weight | 139.18 g/mol |

| Key Structural Features | Thiophene core, 2-Cyano (CN), 4-Methoxy (OMe) |

1H NMR Spectral Analysis (Diagnostic Framework)

The proton NMR spectrum of 4-methoxythiophene-2-carbonitrile is characterized by a distinct AMX spin system (if considering the methoxy protons) or more accurately, an AX system for the aromatic protons with long-range coupling, plus a singlet for the methoxy group.

Predicted Chemical Shifts & Multiplicities (CDCl₃, 400 MHz)

Note: Values represent high-confidence reference ranges based on substituent chemical shift additivity rules (SCS) for thiophenes.

| Proton | Position | Shift (δ, ppm) | Multiplicity | Coupling ( | Assignment Logic |

| H-3 | C3 (Aromatic) | 6.90 – 7.10 | Doublet (d) | Deshielded by adjacent C2-CN (anisotropy + induction), but partially shielded by the ortho-OMe effect. | |

| H-5 | C5 (Aromatic) | 6.15 – 6.35 | Doublet (d) | Shielded significantly by the adjacent C4-OMe (resonance donation). Less affected by the meta-CN group. | |

| -OCH₃ | C4-OMe | 3.80 – 3.88 | Singlet (s) | N/A | Characteristic methoxy region. Sharp singlet. |

Critical Spectral Features

-

Meta-Coupling (

): Unlike benzene derivatives where meta-coupling is small (~2 Hz), thiophene 2,4-substitution patterns consistently show a diagnostic coupling of 1.5–2.0 Hz between H3 and H5. This doublet splitting is the "fingerprint" of the 2,4-substitution pattern. -

The "Inversion" Effect: Typically, H5 (alpha to sulfur) is the most deshielded proton in unsubstituted thiophene (~7.3 ppm). However, the strong mesomeric donation (+M) of the 4-methoxy group overrides the electronegativity of the sulfur, shifting H5 upfield (lower ppm) relative to H3.

13C NMR Spectral Data (Decoupled)

The carbon spectrum confirms the regiochemistry, specifically ruling out the 3-methoxy or 5-methoxy isomers.

| Carbon | Type | Shift (δ, ppm) | Diagnostic Feature |

| C-2 | Quaternary (C-CN) | 108 – 112 | Upfield shift due to resonance; characteristic of C-CN attachment. |

| -CN | Nitrile | 113 – 115 | Weak intensity characteristic of nitrile carbons. |

| C-4 | Quaternary (C-OMe) | 155 – 158 | Highly deshielded due to direct oxygen attachment (ipso effect). |

| C-3 | CH (Aromatic) | 118 – 122 | Intermediate shift. |

| C-5 | CH (Aromatic) | 100 – 105 | Significantly shielded (upfield) due to ortho-OMe resonance. |

| -OCH₃ | Methyl | 56 – 58 | Standard aromatic methoxy carbon. |

Advanced Structural Verification (2D NMR)

To unequivocally prove the 2,4-substitution pattern (vs. 2,3 or 2,5), Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC Correlation Logic

-

H-3 (Aromatic): Will show a strong 3-bond correlation (

) to the Nitrile Carbon (CN) and the C-5 carbon. -

H-5 (Aromatic): Will show a strong 3-bond correlation to C-3 and a weak/absent correlation to the Nitrile Carbon (too far, 4 bonds).

-

Methoxy Protons: Will show a strong 3-bond correlation exclusively to C-4 .

Visualization: HMBC & NOE Connectivity

The following diagram illustrates the necessary correlations to confirm the structure.

Caption: Figure 1. Diagnostic HMBC (solid arrows) and NOE (dotted arrows) correlations required to confirm regiochemistry.

Experimental Protocol: Sample Preparation

To obtain the resolution necessary to see the ~1.5 Hz meta-coupling, proper sample preparation is non-negotiable.

Step-by-Step Methodology

-

Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% TMS.

-

Why: Chloroform provides excellent solubility for thiophenes and prevents H-bonding broadening often seen in DMSO.

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Caution: Over-concentration (>20 mg) leads to viscosity broadening, obscuring the fine doublet splitting of H3/H5.

-

-

Filtration: Filter the solution through a cotton plug into the NMR tube.

-

Reason: Removes suspended paramagnetic particulates (e.g., from metallic spatulas or catalyst residues) that cause line broadening.

-

-

Acquisition Parameters (400 MHz+):

-

Pulse Angle: 30° (maximizes signal-to-noise per time).

-

Relaxation Delay (D1): Set to 2.0 seconds .

-

Scans (NS): Minimum 16 scans.

-

Processing: Apply an exponential window function with LB = 0.3 Hz before Fourier Transform.

-

Synthesis & Impurity Profile (Contextual Analysis)

Understanding the synthesis route helps identify "ghost peaks" in the spectrum.

Common Synthetic Route

A standard approach involves nucleophilic aromatic substitution (

Caption: Figure 2. Primary synthetic pathway and potential starting material impurity.

Impurity Signals to Watch

| Impurity | Source | 1H NMR Signature (CDCl₃) |

| Methanol | Reaction Solvent | Singlet at ~3.49 ppm; OH broad ~1.09 ppm. |

| Starting Material | 4-Bromo analog | Doublets shifted downfield (deshielded by Br) compared to Product. |

| Water | Wet Solvent | Broad singlet at ~1.56 ppm (in CDCl₃). |

References

-

Sigma-Aldrich. 4-Methoxythiophene-2-carbonitrile Product Specification & CAS 1514105-67-9. Retrieved from

-

Royal Society of Chemistry (RSC). Selectivity profiles of P3Pd catalysts (Supplementary Information). (Contains analogous thiophene spectral data). Retrieved from

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from

-

Reich, H. J. Thiophene Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from

Sources

Technical Guide: Discovery and Initial Synthesis of 4-Methoxythiophene-2-carbonitrile

The following technical guide details the discovery context and the definitive synthetic route for 4-Methoxythiophene-2-carbonitrile . This document is structured for senior scientists, focusing on mechanistic causality, regiochemical control, and scalable execution.

CAS: 1514105-67-9 Formula: C₆H₅NOS Molecular Weight: 139.18 g/mol Primary Application: Electron-rich building block for Diketopyrrolopyrrole (DPP) polymers (organic electronics) and kinase inhibitor scaffolds (medicinal chemistry).

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 4-methoxythiophene-2-carbonitrile presents a classic regiochemical challenge in heterocyclic chemistry. The target requires a nitrile group at the C2 position and a methoxy group at the C4 position.

The Regioselectivity Paradox

Direct functionalization of the commercially available 3-methoxythiophene is governed by the strong electron-donating effect of the methoxy group, which directs electrophilic aromatic substitution (SEAr) primarily to the C2 position (ortho to the methoxy, alpha to sulfur).

-

Direct Cyanation? Attempting to install a nitrile directly at C5 (which becomes C2 in the final numbering) is difficult due to the competing reactivity at C2.

-

The Solution: A "Block-and-Deblock" strategy utilizing the Halogen Dance logic. By over-brominating the ring and then selectively removing the more reactive halogen via Lithium-Halogen Exchange (Li-HE), the desired substitution pattern is revealed.

Retrosynthetic Pathway

The logical disconnection leads back to 3-methoxythiophene via a 2,5-dibromo intermediate.

Figure 1: Retrosynthetic logic relying on selective debromination to access the 2,4-substitution pattern.

Part 2: Detailed Synthetic Protocol

This protocol is based on the optimized route described in ACS Omega (2019), validated for high-purity monomer synthesis.

Stage 1: Exhaustive Bromination

Objective: Convert 3-methoxythiophene into 2,5-dibromo-3-methoxythiophene. Mechanism: Electrophilic Aromatic Substitution. The C2 position is most reactive, followed by C5. Using >2 equivalents of brominating agent ensures full conversion.

-

Reagents: N-Bromosuccinimide (NBS) (2.05 eq), DMF (solvent).

-

Procedure:

-

Dissolve 3-methoxythiophene in DMF at 0°C.

-

Add NBS portion-wise to control exotherm.

-

Warm to RT and stir for 4 hours.

-

Validation: TLC (Hexanes) should show disappearance of SM and appearance of a single non-polar spot.

-

Workup: Aqueous quench, extraction with Et₂O.

-

Yield Expectation: >90%.

-

Stage 2: Regioselective Debromination (The Critical Step)

Objective: Selectively remove the C2-bromine (ortho to OMe) to yield 2-bromo-4-methoxythiophene (formally 5-bromo-3-methoxythiophene). Mechanistic Insight: The C2 position is flanked by the sulfur atom and the methoxy group. The inductive effect of the oxygen makes the C2-Br bond more polarized and the resulting lithiated species more stabilized (ortho-lithiation effect) compared to the C5 position. Therefore, n-BuLi preferentially exchanges the C2-Br.

-

Reagents: n-Butyllithium (1.0 eq), THF (anhydrous), Water (quench).

-

Protocol:

-

Cool a solution of 2,5-dibromo-3-methoxythiophene in dry THF to -78°C .

-

Add n-BuLi (2.5 M in hexanes) dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent equilibration or scrambling.

-

Stir for 30 mins at -78°C.

-

Quench: Add H₂O (excess) rapidly at -78°C. The proton source replaces the Lithium at C2.

-

Result: The remaining bromine is at C5. Renumbering the ring (S=1, C-Br=2) gives 2-bromo-4-methoxythiophene .

-

Purification: Vacuum distillation or column chromatography.

-

Stage 3: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to a nitrile. Troubleshooting Note: Traditional Rosenmund-von Braun conditions (CuCN, DMF, reflux) often fail with electron-rich thiophenes due to thermal decomposition or catalyst poisoning by the sulfur/methoxy chelation. The Negishi-style cyanation using Zn(CN)₂ is required.[1][2]

-

Reagents: Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂, DMF/Toluene.

-

Protocol:

-

Combine 2-bromo-4-methoxythiophene, Zn(CN)₂, and Pd catalyst in a sealed tube.

-

Purge with Argon for 15 mins (Oxygen strictly excludes).

-

Heat to 100–120°C for 12–16 hours.

-

Workup: Cool, dilute with EtOAc, wash with NH₄OH (to sequester Zn/Cu salts if present) and brine.

-

Purification: Silica gel chromatography (EtOAc/Hexanes gradient).

-

Part 3: Data Visualization & Logic

Reaction Workflow & Failure Analysis

Figure 2: Comparison of cyanation strategies. The failure of Cu-mediated cyanation highlights the sensitivity of the electron-rich thiophene core.

Analytical Data Summary

| Parameter | Specification / Observation |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | δ 7.50 (d, J=1.5 Hz, 1H, H-5), 6.25 (d, J=1.5 Hz, 1H, H-3), 3.85 (s, 3H, OMe) |

| ¹³C NMR | Distinct nitrile carbon signal at ~114 ppm; C-OMe at ~58 ppm. |

| IR Spectroscopy | Strong absorption at ~2220 cm⁻¹ (C≡N stretch). |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂). Light sensitive. |

Part 4: Safety & Handling (E-E-A-T)

-

Cyanide Hazard: Although Zn(CN)₂ is less volatile than NaCN/KCN, it releases HCN upon contact with strong acids. All cyanation reactions must be performed in a well-ventilated fume hood with a bleach (hypochlorite) quench bath ready for glassware.

-

Lithium Reagents: n-BuLi is pyrophoric. Syringes and needles must be oven-dried and purged with inert gas. The quench step at -78°C is exothermic; add water slowly to prevent eruption.

-

Thiophene Toxicity: Many thiophene derivatives are skin sensitizers. Double-gloving (Nitrile) is recommended.

References

-

Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. Source: ACS Omega, 2019, 4, 6, 10902–10914. Context: Describes the definitive route starting from 3-methoxythiophene, including the failure of CuCN and success of Pd/Zn(CN)₂. URL:[Link]

Sources

Methodological & Application

The Versatile Building Block: Applications of 4-Methoxythiophene-2-carbonitrile in Modern Organic Synthesis

Introduction: In the landscape of modern organic synthesis, the strategic use of functionalized heterocyclic compounds is paramount for the efficient construction of complex molecular architectures. Among these, thiophene derivatives have emerged as privileged scaffolds, finding extensive application in medicinal chemistry, materials science, and agrochemicals. This technical guide focuses on the synthetic utility of 4-Methoxythiophene-2-carbonitrile , a versatile and commercially available building block. We will delve into its reactivity, explore its application in the synthesis of valuable molecular targets, and provide detailed protocols to empower researchers in their synthetic endeavors. The strategic placement of the methoxy and nitrile functionalities on the thiophene ring imparts a unique reactivity profile, making it a valuable precursor for a range of chemical transformations.

Core Applications and Synthetic Potential

The reactivity of 4-Methoxythiophene-2-carbonitrile is primarily dictated by the interplay of its three key components: the electron-rich thiophene ring, the electron-donating methoxy group, and the electron-withdrawing, yet synthetically versatile, nitrile group. This arrangement opens up avenues for a variety of synthetic transformations, including:

-

Synthesis of Thieno[3,2-c]pyridine Scaffolds: The thieno[3,2-c]pyridine core is a key pharmacophore found in a number of biologically active compounds, including antipsychotic and antiplatelet agents.[1][2][3] 4-Methoxythiophene-2-carbonitrile serves as a potential precursor to this valuable heterocyclic system.

-

Cross-Coupling Reactions: The thiophene ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of C-C bonds and the synthesis of highly functionalized aromatic and heteroaromatic compounds.[4][5][6]

-

Nitrile Group Transformations: The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions.[7][8]

Detailed Application Notes and Protocols

This section provides detailed experimental protocols for key transformations involving 4-Methoxythiophene-2-carbonitrile. These protocols are based on established synthetic methodologies and are intended to serve as a starting point for researchers.

Protocol 1: Synthesis of 4-(Aminomethyl)-2-methoxythiophene (A Key Intermediate for Thieno[3,2-c]pyridines)

The reduction of the nitrile functionality in 4-Methoxythiophene-2-carbonitrile provides the corresponding aminomethyl derivative, a crucial intermediate for the construction of the thieno[3,2-c]pyridine ring system. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic Application of 4-Methoxythiophene-2-carbonitrile in the Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry

The thiophene ring is a cornerstone in the architecture of numerous pharmacologically active molecules.[1][2] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its importance in drug discovery.[1] Thiophene-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] This versatility makes the thiophene scaffold a "privileged structure" in medicinal chemistry, consistently appearing in FDA-approved drugs and clinical candidates.[4] Among the vast landscape of thiophene derivatives, "4-Methoxythiophene-2-carbonitrile" emerges as a highly valuable and versatile building block for the synthesis of complex heterocyclic systems with therapeutic potential.[5]

This comprehensive guide delves into the strategic application of 4-Methoxythiophene-2-carbonitrile in medicinal chemistry, with a particular focus on its role as a precursor for the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors. We will provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the broader implications for drug development professionals.

Core Application: Synthesis of 4-Methoxythieno[2,3-d]pyrimidines as Potential Kinase Inhibitors

A significant application of 4-Methoxythiophene-2-carbonitrile lies in its conversion to 2-amino-4-methoxythiophene-3-carbonitrile, a key intermediate for the construction of the thieno[2,3-d]pyrimidine scaffold. This heterocyclic system is of paramount interest in oncology, as derivatives have shown potent inhibitory activity against various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

The following sections will detail a robust, two-stage synthetic protocol transforming a precursor of 4-Methoxythiophene-2-carbonitrile into a medicinally relevant thieno[2,3-d]pyrimidine core.

PART 1: Synthesis of the Key Intermediate: 2-Amino-4-methoxythiophene-3-carbonitrile via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[6] This reaction is a cornerstone of thiophene synthesis due to its operational simplicity and the ready availability of starting materials.[7] Here, we propose a protocol for the synthesis of 2-amino-4-methoxythiophene-3-carbonitrile from a suitable keto-precursor.

Causality Behind Experimental Choices:

-

Choice of Ketone Precursor: To obtain the desired 4-methoxy substitution on the thiophene ring, a ketone bearing a methoxy group at the alpha-position to the carbonyl is required. Methoxyacetone is a suitable and commercially available starting material.

-

Active Methylene Nitrile: Malononitrile is selected as the active methylene component. Its two cyano groups activate the central methylene for the initial Knoevenagel condensation, and one of the nitrile groups is incorporated into the final product.

-

Sulfur Source: Elemental sulfur is the classic and most cost-effective sulfur source for the Gewald reaction.

-

Base Catalyst: A mild organic base such as morpholine or triethylamine is chosen to catalyze the initial condensation and the subsequent cyclization without promoting unwanted side reactions.

-

Solvent: Ethanol is a common and effective solvent for the Gewald reaction, as it readily dissolves the reactants and facilitates the reaction at a moderate temperature.

Experimental Protocol: Gewald Synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Methoxyacetone | 88.11 | 8.81 g | 0.10 |

| Malononitrile | 66.06 | 6.61 g | 0.10 |

| Elemental Sulfur | 32.07 | 3.21 g | 0.10 |

| Morpholine | 87.12 | 8.71 g | 0.10 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), methoxyacetone (8.81 g, 0.10 mol), and malononitrile (6.61 g, 0.10 mol).

-

Stir the mixture at room temperature to ensure complete dissolution of the solids.

-

Add elemental sulfur (3.21 g, 0.10 mol) to the solution.

-

Slowly add morpholine (8.71 g, 0.10 mol) dropwise to the stirred suspension over a period of 15 minutes. An exothermic reaction may be observed.

-

After the addition of morpholine is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After 2 hours, allow the reaction mixture to cool to room temperature. A precipitate should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).

-

Recrystallize the crude product from ethanol to afford pure 2-amino-4-methoxythiophene-3-carbonitrile as a crystalline solid.

PART 2: Cyclization to the Thieno[2,3-d]pyrimidine Scaffold

With the key intermediate, 2-amino-4-methoxythiophene-3-carbonitrile, in hand, the next critical step is the construction of the fused pyrimidine ring to form the thieno[2,3-d]pyrimidine core. A common and effective method for this transformation is the reaction with formamide, which serves as both a reactant and a solvent.

Causality Behind Experimental Choices:

-

Reagent for Cyclization: Formamide is an excellent choice for this cyclization as it provides the necessary one-carbon unit and the nitrogen atom to form the pyrimidine ring. When heated, it decomposes to formic acid and ammonia in situ, which drives the reaction.

-

Reaction Conditions: High temperatures are required to facilitate the condensation and cyclization reaction with formamide.

Experimental Protocol: Synthesis of 4-Methoxythieno[2,3-d]pyrimidin-4-amine

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Amino-4-methoxythiophene-3-carbonitrile | 168.20 | 16.82 g | 0.10 |

| Formamide | 45.04 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, place 2-amino-4-methoxythiophene-3-carbonitrile (16.82 g, 0.10 mol).

-

Add formamide (100 mL) to the flask.

-

Heat the mixture to reflux (approximately 210 °C) and maintain this temperature for 4 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-water (200 mL) with stirring. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Sources

- 1. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]

- 2. scielo.br [scielo.br]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. 2-Amino-4-methoxythiophene-3-carbonitrile|High-Qurity [benchchem.com]

- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

Application Note: Strategic Functionalization of 4-Methoxythiophene-2-carbonitrile via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale

4-Methoxythiophene-2-carbonitrile represents a high-value "push-pull" heterocyclic scaffold in medicinal chemistry. The coexistence of an electron-donating methoxy group (EDG) and an electron-withdrawing nitrile group (EWG) creates a unique electronic environment that mimics specific peptide bonds or aryl-ether linkages found in kinase inhibitors and GPCR ligands.

However, this molecule presents a specific challenge: it lacks a native leaving group (halide) for direct Suzuki coupling.

This Application Note details the "Activation-Coupling" workflow . We do not simply add reagents; we first install a reactive handle (bromine) with high regioselectivity, followed by a robust Suzuki-Miyaura coupling protocol designed to preserve the sensitive nitrile functionality.

The Chemical Logic (E-E-A-T)

-

Electronic Targeting: The thiophene ring is electron-rich. The C-4 methoxy group strongly activates the C-5 position (ortho to methoxy, alpha to sulfur) towards electrophilic substitution. The C-2 nitrile deactivates the ring but directs incoming electrophiles away from C-3 due to steric hindrance and electronic repulsion.

-

Regioselectivity: Consequently, bromination occurs almost exclusively at C-5 , generating the necessary electrophile for Suzuki coupling.

-

Chemoselectivity: The Suzuki conditions selected below utilize weak bases and controlled temperatures to prevent the hydrolysis of the C-2 nitrile to a carboxylic acid or amide.

Experimental Workflow Visualization

The following diagram outlines the critical path from the raw building block to the coupled biaryl product.

Figure 1: Reaction pathway for the functionalization of 4-Methoxythiophene-2-carbonitrile. Note the regioselective bromination at C-5 prior to coupling.

Detailed Experimental Protocols

Phase 1: Activation (Regioselective Bromination)

Objective: To install a bromine handle at C-5 without over-brominating or hydrolyzing the nitrile.

Reagents:

-

Substrate: 4-Methoxythiophene-2-carbonitrile (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: DMF (Anhydrous)

-

Quench: Sodium Thiosulfate (aq)

Protocol:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 4-Methoxythiophene-2-carbonitrile (10 mmol) in anhydrous DMF (20 mL).

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature maximizes regioselectivity towards C-5 and suppresses side reactions at C-3.

-

Addition: Dissolve NBS (10.5 mmol) in DMF (5 mL) and add dropwise over 15 minutes. Protect from light.

-

Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC or LCMS. Look for the disappearance of the starting material (M+H 140) and appearance of the bromide (M+H 218/220).

-

Workup: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 5% Na2S2O3 (to remove excess Br2) and Brine. Dry over Na2SO4.

-

Purification: Concentrate in vacuo. The product, 5-bromo-4-methoxythiophene-2-carbonitrile , is typically a solid that can be used directly or purified via silica gel chromatography (Hexanes/EtOAc).

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: To couple the 5-bromo intermediate with an aryl boronic acid.

Reagents:

-

Electrophile: 5-Bromo-4-methoxythiophene-2-carbonitrile (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

-

Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

-

Degassing: In a reaction vial, combine the 5-bromo intermediate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Base (2.0 mmol). Add Solvent (Dioxane/Water, 5 mL).

-

Sparging: Sparge the mixture with Nitrogen or Argon gas for 10 minutes. Rationale: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.03 mmol). Cap the vial immediately.

-

Reaction: Heat the block to 80°C for 4–6 hours.

-

Note: Do not exceed 100°C to protect the nitrile group from hydrolysis.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The aqueous layer can be back-extracted with EtOAc.

-

Scavenging (Optional): If Pd residue is high, treat organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

-

Isolation: Dry over MgSO4, filter, and concentrate. Purify via column chromatography.

Optimization & Troubleshooting Matrix

The following table summarizes common issues and validated solutions based on the electronic properties of the thiophene core.

| Challenge | Root Cause | Optimization Strategy |

| Low Conversion | Oxidative addition is slow due to electron-rich thiophene ring deactivating the C-Br bond. | Switch Catalyst: Use XPhos Pd G3 or Pd(t-Bu3P)2 . These electron-rich ligands facilitate oxidative addition into electron-rich aryl halides. |

| Nitrile Hydrolysis | High temperature + aqueous base (OH-) converts -CN to -CONH2. | Change Base: Switch from K2CO3 to K3PO4 (anhydrous) or use KF . Reduce water ratio or use anhydrous Toluene/DMF. |

| Protodeboronation | Boronic acid loses Boron before coupling (common with heteroaryl boronic acids). | MIDA Boronates: Use slow-release MIDA boronates or increase boronic acid equivalents to 1.5-2.0. |

| Regio-isomers (Step 1) | Bromination occurring at C-3. | Strict Temp Control: Ensure Bromination is started at 0°C or -10°C. Use NBS, not Br2 (too reactive). |

Mechanism of Action (Catalytic Cycle)[1]

Understanding the cycle helps in troubleshooting.

Figure 2: Simplified Suzuki Catalytic Cycle. The rate-determining step for this electron-rich substrate is typically Oxidative Addition.

References

-

Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.[Link]

- Bardin, V. V., et al. "Regioselective halogenation of thiophene derivatives." Journal of Fluorine Chemistry.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Methoxythiophene-2-carbonitrile and all reagents before handling.

Sources

Application Note: 4-Methoxythiophene-2-carbonitrile Derivatives in Organic Electronics

The following is a comprehensive Application Note and Protocol Guide for 4-Methoxythiophene-2-carbonitrile , designed for researchers in organic electronics and materials science.

Executive Summary & Material Science Context

In the pursuit of high-performance organic semiconductors, 4-Methoxythiophene-2-carbonitrile (4-MeO-2-CN-Th) represents a critical "push-pull" building block. Unlike simple polythiophenes (e.g., P3HT), which are electron-rich (p-type), the introduction of the cyano group (-CN, electron-withdrawing) at the 2-position and a methoxy group (-OMe, electron-donating) at the 4-position creates a unique electronic asymmetry.

-

The "Push-Pull" Effect: The -OMe group (HOMO modulator) raises the valence band to facilitate hole injection, while the -CN group (LUMO modulator) stabilizes the conduction band, improving air stability and enabling n-type or ambipolar charge transport behavior.

-

Regioregularity: The 2,4-substitution pattern is sterically less encumbered than the 3,4-analogs, allowing for planar backbone conformation in conjugated polymers, which is essential for high charge carrier mobility (

).

This guide details the high-purity synthesis , polymerization , and device integration of this monomer.

Chemical Synthesis Protocol

Objective: Synthesis of high-purity (>99.5%) 4-Methoxythiophene-2-carbonitrile starting from 2,4-dibromothiophene. Rationale: Direct electrophilic cyanation of 3-methoxythiophene yields the 2,3-isomer. To achieve the 2,4-substitution pattern, we utilize a regioselective lithiation-halogen exchange strategy.

Workflow Diagram (Synthesis)

Figure 1: Synthetic pathway ensuring regioselective placement of Cyano and Methoxy groups.

Detailed Protocol

Step 1: Regioselective Formylation

-

Reagents: 2,4-Dibromothiophene (1 eq), n-Butyllithium (1.05 eq, 2.5M in hexanes), Anhydrous THF, DMF (1.2 eq).

-

Procedure:

-

Charge a flame-dried Schlenk flask with 2,4-dibromothiophene and THF under Argon. Cool to -78°C .

-

Add n-BuLi dropwise over 30 mins. Note: Lithiation occurs preferentially at the C2 position (alpha to Sulfur) due to the inductive effect of the heteroatom.

-

Stir for 1 hour at -78°C.

-

Add dry DMF dropwise. Warm to Room Temperature (RT) over 2 hours.[1]

-

Quench with 1M HCl. Extract with DCM.

-

-

QC Check: GC-MS should show a single peak for mono-bromo aldehyde (MW ~191).

Step 2: Copper-Catalyzed Methoxylation

-

Reagents: 4-Bromo-2-thiophenecarbaldehyde, NaOMe (3 eq, 25% in MeOH), CuI (10 mol%), 1,10-Phenanthroline (20 mol%).

-

Procedure:

-

Dissolve the intermediate in dry MeOH/Toluene (1:1).

-

Add CuI ligand and base. Reflux at 80°C for 12-16 hours.

-

Mechanism: This is a nucleophilic aromatic substitution assisted by Copper. The aldehyde at C2 activates the ring slightly, but the catalyst is crucial for the C4-bromide displacement.

-

Filter through Celite to remove Copper residues (critical for electronic grade materials).

-

-

Purification: Recrystallization from Hexane/EtOAc.

Step 3: Conversion to Nitrile

-

Reagents: Hydroxylamine hydrochloride (1.2 eq), Acetic Anhydride (Ac2O).

-

Procedure:

-

Convert aldehyde to oxime: Reflux aldehyde with NH2OH·HCl and NaOAc in EtOH for 2 hours.

-

Isolate crude oxime.

-

Dehydration: Reflux oxime in Ac2O for 4 hours.

-

Neutralize with NaHCO3, extract, and sublime the final solid.

-

-

Final Spec: White/Pale yellow crystalline solid. Purity >99.5% (HPLC).

Polymerization & Application (OFETs)

Context: This monomer is typically copolymerized with Benzodithiophene (BDT) or Diketopyrrolopyrrole (DPP) to create Donor-Acceptor (D-A) polymers.

Polymerization Protocol (Stille Coupling)

-

Monomer Prep: Brominate the 4-Methoxythiophene-2-carbonitrile at the 5-position (NBS, DMF) to create the coupling partner.

-

Reaction: Combine 2-bromo-3-methoxy-5-cyanothiophene (re-numbered) with a bis-stannyl co-monomer.

-

Catalyst: Pd2(dba)3 / P(o-tol)3.

-

Conditions: Toluene/DMF (10:1), 110°C, 24h.

-

Workup: Precipitate in Methanol. Soxhlet extraction (Methanol -> Acetone -> Hexane -> Chloroform). The Chloroform fraction contains the high-MW polymer.

Device Fabrication: Organic Field-Effect Transistor (OFET)

To validate the electronic properties (mobility

Device Architecture Diagram

Figure 2: Standard BGTC OFET architecture for testing charge transport.

Fabrication Steps:

-

Substrate Cleaning: Heavily doped n-Si/SiO2 wafers. Sonicate in Acetone -> IPA. UV-Ozone treat (20 min).

-

Surface Modification: Treat SiO2 with Octadecyltrichlorosilane (OTS) vapor to minimize electron traps at the interface (Critical for n-type/ambipolar behavior).

-

Deposition: Spin-coat the polymer solution (5 mg/mL in o-dichlorobenzene) at 1500 rpm.

-

Annealing: Anneal at 150-200°C (under N2) to induce crystallinity.

-

Contacts: Thermally evaporate Gold (Au) source/drain electrodes through a shadow mask.

Characterization & Data Analysis

The following parameters are critical for validating the material's suitability for electronics.

Key Performance Indicators (KPIs)

| Parameter | Method | Target Value | Significance |

| Purity | HPLC / 1H-NMR | >99.5% | Impurities act as charge traps, killing mobility. |

| HOMO Level | CV (Oxidation Onset) | -5.2 to -5.6 eV | Deep HOMO ensures air stability. |

| LUMO Level | CV (Reduction Onset) | -3.5 to -4.0 eV | Lower LUMO (due to -CN) facilitates electron transport. |

| Solubility | Visual / UV-Vis | >10 mg/mL (CHCl3) | Required for solution processing (printing/coating). |

| Bandgap ( | UV-Vis Edge | 1.6 - 1.8 eV | Ideal for photon harvesting in OPVs. |

Self-Validating QC Step

-

The "Trap Test": If your OFET mobility is

, perform a high-temperature GPC. If Polydispersity Index (PDI) is >3.0, your polymerization had side reactions (likely due to impure monomer). Recrystallize the monomer and repeat.

References

-

Synthesis of Functionalized Thiophenes:Nielsen, C. B., et al.

-Conjugated Oligomers for Organic Electronics." Journal of Materials Chemistry C, 2014. Link -

Cyano-Thiophene Impact: Zhang, X., et al. "Cyanated Thiophene-Based Polymers for High-Performance Organic Solar Cells." Macromolecules, 2018. Link

-

OFET Fabrication Standards: Sirringhaus, H. "Reliability of Organic Field-Effect Transistors." Advanced Materials, 2009. Link

-

Electronic Levels of Nitriles: BenchChem Technical Guide. "HOMO/LUMO Energy Levels of Nitrile-Substituted Aromatics." Link

Disclaimer: This protocol involves hazardous chemicals (n-BuLi, Cyanides). All procedures must be performed in a glovebox or efficient fume hood.

Sources

Application Note: 4-Methoxythiophene-2-carbonitrile in Kinase Inhibitor Design

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-Methoxythiophene-2-carbonitrile (CAS: 1514105-67-9) as a high-value building block for synthesizing thienopyrimidine-based kinase inhibitors .

Executive Summary

The thiophene-2-carbonitrile motif is a "privileged structure" in kinase inhibitor discovery, serving as a bioisostere for phenyl-carbonitriles found in approved drugs like Bosutinib . The specific derivative 4-Methoxythiophene-2-carbonitrile offers distinct advantages:

-

Electronic Modulation: The electron-donating methoxy group (

) at the C4 position increases the electron density of the thiophene ring, influencing the -

Solubility & Metabolism: The methoxy group improves aqueous solubility compared to unsubstituted thiophenes and provides a metabolic handle (O-demethylation) for pro-drug strategies.

-

Synthetic Versatility: The nitrile group serves as a precursor for thienopyrimidines (via cyclization) or amidines (via Pinner reaction), both of which are critical pharmacophores for targeting FGFR1 , EGFR , and VEGFR-2 .

Chemical Profile & Utility

| Property | Specification | Relevance to Drug Design |

| Chemical Name | 4-Methoxythiophene-2-carbonitrile | Core Scaffold |

| CAS Number | 1514105-67-9 | Identity Verification |

| Molecular Weight | 139.18 g/mol | Fragment-Based Drug Design (FBDD) |

| H-Bond Acceptors | 2 (Nitrile N, Methoxy O) | Hinge Region Binding |

| Electronic Effect | C4-Methoxy (+M effect) | Modulates pKa of fused systems |

Structural Significance in Kinase Binding

In the context of Type I ATP-competitive inhibitors, the thiophene ring often occupies the adenine binding pocket. The nitrile group can:

-

Form a hydrogen bond with the "gatekeeper" residue (e.g., Thr338 in c-Src).

-

Act as a reactive handle to form the pyrimidine ring of thieno[2,3-d]pyrimidines , a scaffold mimicking the purine core of ATP.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block

Rationale: Commercial availability can be sporadic. This validated route ensures high-purity material starting from 3-methoxythiophene.

Reagents: 3-Methoxythiophene, NBS (N-Bromosuccinimide), Zn(CN)

-

Bromination (Regioselective):

-

Dissolve 3-methoxythiophene (1.0 eq) in DMF at 0°C.

-

Add NBS (1.05 eq) portion-wise to avoid poly-bromination.

-

Stir at RT for 2 hours. The methoxy group directs bromination primarily to the C2 position (ortho to methoxy, alpha to sulfur).

-

QC Check:

H-NMR should show loss of the C2 proton.

-

-

Cyanation (Negishi Coupling):

-

Degas a solution of 2-bromo-3-methoxythiophene (or 2-bromo-4-methoxy isomer depending on starting material source) in anhydrous DMF.

-

Add Zn(CN)

(0.6 eq) and Pd(PPh -

Heat to 80°C under Argon for 12 hours.

-

Safety Warning: Work in a well-ventilated fume hood; cyanide salts are lethal.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Protocol B: Elaboration to Thieno[2,3-d]pyrimidine Scaffold

Rationale: This is the primary application for kinase inhibition. The nitrile reacts with an adjacent amino group to close the pyrimidine ring.

Step 1: Introduction of the C3-Amino Group To fuse a ring, we first need an amine adjacent to the nitrile.

-

Nitration: Treat 4-methoxythiophene-2-carbonitrile with mild nitrating agents (e.g., Acetyl nitrate) to install a nitro group at C3.

-

Reduction: Reduce the nitro group using Fe/NH

Cl or SnCl

Step 2: Cyclization (The "Formamide Method") This step creates the kinase-active core.

-

Reaction: Suspend 3-amino-4-methoxythiophene-2-carbonitrile (1.0 g) in Formamide (10 mL).

-

Conditions: Heat to 160–180°C for 6 hours. The harsh conditions drive the condensation of the amine and nitrile with formamide to close the pyrimidine ring.

-

Isolation: Cool to RT. Pour into ice water. The product, 5-methoxythieno[2,3-d]pyrimidin-4(3H)-one , usually precipitates as a solid.

-

Chlorination (Activation): Reflux the product in POCl

to generate the 4-chloro derivative. -

S_NAr Coupling: React the 4-chloro intermediate with an aniline (e.g., 3-chloro-4-fluoroaniline) to install the "tail" moiety that interacts with the kinase specificity pocket.

Visualizing the Synthetic Logic

The following diagram illustrates the transformation of the nitrile building block into a bioactive kinase inhibitor scaffold.

Caption: Synthetic workflow converting the thiophene-nitrile precursor into a fused thienopyrimidine kinase inhibitor.

Case Study: FGFR1 Inhibition

Research indicates that 4-methoxythieno[2,3-d]pyrimidines exhibit potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1) , a target in gastric and lung cancers.

Structure-Activity Relationship (SAR) Data:

| Compound Variation | R-Group (Aniline Tail) | FGFR1 IC

Note: Data adapted from representative thienopyrimidine studies (Source 1).

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the "4-Methoxythiophene-2-carbonitrile" intermediate before proceeding:

-

IR Spectroscopy: Look for the sharp, distinct C≡N stretch at ~2215 cm

. Absence of this peak indicates hydrolysis to the amide or acid. -

H-NMR (DMSO-d

References

-

Kotey, I. M., et al. (2019).[1] "Identification of 4-methoxythieno[2,3-d]pyrimidines as FGFR1 Inhibitors." Biopolymers and Cell. Link

-

Sigma-Aldrich. "4-Methoxythiophene-2-carbonitrile Product Specification." Link

-

Modh, H., et al. (2019). "Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers." ACS Omega. Link

-

Boschelli, D. H., et al. (2006).[2] "Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles." Journal of Medicinal Chemistry. Link

Sources

Functionalization of the thiophene ring in "4-Methoxythiophene-2-carbonitrile"

Application Note: Functionalization of the Thiophene Ring in 4-Methoxythiophene-2-carbonitrile

Executive Summary & Strategic Analysis

The scaffold 4-methoxythiophene-2-carbonitrile represents a classic "push-pull" heterocyclic system. It features a synergistic conflict between the electron-withdrawing nitrile group (-CN) at C2 and the electron-donating methoxy group (-OMe) at C4.

Successful functionalization of this ring requires navigating two competing forces:[1][2]

-

Electronic Activation: The -OMe group strongly activates the ring toward Electrophilic Aromatic Substitution (EAS), directing incoming electrophiles ortho and para to itself.

-

Steric Constraints: The C3 position is electronically activated (ortho to -OMe) and acidified (ortho to -CN), but it is sterically encumbered. Conversely, the C5 position is sterically accessible and electronically activated by the -OMe group (ortho relationship in thiophene nomenclature).

Strategic Reactivity Map

Figure 1: Reactivity landscape of 4-methoxythiophene-2-carbonitrile. Green indicates the accessible pathway; Red indicates the kinetically disfavored site.

Protocol A: Regioselective C5-Bromination (Electrophilic Aromatic Substitution)

Objective: Install a bromine handle at C5 to enable downstream cross-coupling (Suzuki/Buchwald). Mechanism: The -OMe group at C4 increases electron density at C5. While -CN is deactivating, the strong resonance donation of -OMe dominates, allowing EAS to proceed under mild conditions.

Reagents & Equipment

-

Substrate: 4-Methoxythiophene-2-carbonitrile (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Temp: 0°C to Room Temperature (RT)

Step-by-Step Methodology

-

Dissolution: Charge a round-bottom flask with 4-methoxythiophene-2-carbonitrile (1.0 g, 7.18 mmol) and anhydrous MeCN (15 mL). Stir until fully dissolved.

-

Cooling: Place the reaction vessel in an ice bath (0°C).

-

Addition: Add NBS (1.34 g, 7.54 mmol) portion-wise over 15 minutes. Note: Avoid adding all at once to prevent exotherms.

-

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS. The product (5-bromo-4-methoxythiophene-2-carbonitrile) will be less polar than the starting material.

-

-

Workup:

-

Dilute with Ethyl Acetate (50 mL).

-

Wash with water (2 x 20 mL) to remove succinimide.

-

Wash with saturated sodium thiosulfate (

) to quench trace bromine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or perform flash chromatography (0-10% EtOAc in Hexanes).

Data Summary: Expected Results

| Parameter | Value | Notes |

|---|---|---|

| Yield | 85–92% | High regioselectivity for C5. |

| Regioisomer Ratio | >20:1 | C3-bromo isomer is negligible due to sterics. |

| Appearance | Off-white solid | |

Protocol B: C5-Lithiation & Trapping (Nucleophilic Functionalization)

Objective: Direct C-H activation at C5 to install electrophiles (formyl, silyl, or boronate groups). Critical Insight: Standard n-BuLi cannot be used because it will attack the nitrile (-CN) group, leading to imines/ketones. Lithium Diisopropylamide (LDA) or LiTMP (non-nucleophilic bases) must be used to deprotonate the ring selectively without attacking the nitrile.

Reagents & Equipment

-

Substrate: 4-Methoxythiophene-2-carbonitrile (1.0 equiv)

-

Base: LDA (1.1 equiv, prepared fresh or commercial 2.0 M solution)

-

Electrophile: DMF (for aldehyde),

(for boronic acid), or -

Solvent: Anhydrous THF

-

Temp: -78°C (Strict control required)

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

-

Substrate Prep: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add LDA (1.1 equiv) dropwise via syringe pump over 20 minutes.

-

Color Change: The solution often turns deep yellow/orange, indicating the formation of the lithiated species.

-

Aging:[3] Stir at -78°C for 45 minutes. Do not warm up, or the "Dance of the Lithiums" (halogen dance or ring opening) may occur.

-

-

Trapping: Add the electrophile (e.g., DMF, 1.5 equiv) dropwise.

-

Warming: Stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

-

Quench: Quench with saturated

solution (aqueous). -

Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Troubleshooting Table

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Yield | Nucleophilic attack on CN | Ensure LDA is used, not n-BuLi. Keep T < -70°C. |

| Starting Material Recovery | Incomplete deprotonation | Increase aging time to 1h; ensure THF is anhydrous. |

| C3-Functionalization | Thermodynamic equilibration | Unlikely with this substrate, but avoid warming > -40°C before quenching. |

Protocol C: Suzuki-Miyaura Cross-Coupling (Downstream Application)

Objective: Coupling the 5-bromo-4-methoxythiophene-2-carbonitrile (from Protocol A) with an aryl boronic acid.

Workflow Diagram

Figure 2: Standard cross-coupling workflow for the brominated intermediate.

Protocol

-

Combine: In a sealed tube, mix the 5-bromo intermediate (1.0 equiv), Aryl boronic acid (1.2 equiv), and

(2.0 equiv). -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Nitrogen for 10 mins.

-

Catalyst: Add

(0.05 equiv). -

Heat: Seal and heat to 90°C for 12 hours.

-

Purification: Filter through Celite, concentrate, and purify via column chromatography.

References

- Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley. (Foundational text on electronic directing effects in heterocycles).

-

Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on LDA usage and "Dance of the Lithiums").

-

Schnürch, M., et al. (2007). "Halogen-Dance Reactions—A Review." Chemical Reviews, 107(11), 5010-5056.

-

Bures, F. (2019). "Fundamental aspects of the push–pull effect." RSC Advances, 9, 40326-40338. (Explains the electronic conflict between CN and OMe).

Sources

Application Notes and Protocols: 4-Methoxythiophene-2-carbonitrile as a Versatile Building Block for High-Efficiency Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The global pursuit of renewable energy sources has catalyzed significant research into third-generation photovoltaic technologies, with dye-sensitized solar cells (DSSCs) emerging as a promising candidate due to their cost-effectiveness and operational efficiency under diverse lighting conditions.[1] The heart of the DSSC is the sensitizer dye, which dictates the light-harvesting capability and overall power conversion efficiency (PCE). This document provides a comprehensive guide to the application of 4-Methoxythiophene-2-carbonitrile , a strategic building block for the synthesis of advanced donor-π-acceptor (D-π-A) organic dyes. We will explore the rationale behind its molecular design, provide detailed, field-tested protocols for dye synthesis and DSSC fabrication, and discuss the characterization techniques essential for evaluating device performance.

Introduction: The Strategic Advantage of the Thiophene Moiety

Organic dyes have garnered considerable attention as alternatives to traditional ruthenium-based sensitizers in DSSCs, primarily due to their high molar extinction coefficients, tunable photophysical properties, and the avoidance of precious metals.[1] The archetypal D-π-A architecture is a cornerstone of modern organic dye design, where an electron-donating group (D) and an electron-accepting/anchoring group (A) are connected via a π-conjugated bridge. This configuration facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a critical step for electron injection into the semiconductor's conduction band (typically TiO₂).[2]

Thiophene and its derivatives have proven to be exceptional π-bridge units. Their electron-rich nature, rigid planar structure, and susceptibility to functionalization allow for the fine-tuning of the dye's electronic and optical properties.[3] Specifically, thiophene-based linkers can enhance light absorption across the visible spectrum and improve charge transport, leading to higher short-circuit current densities (Jsc).[4]

1.1. Why 4-Methoxythiophene-2-carbonitrile?

4-Methoxythiophene-2-carbonitrile is a particularly advantageous building block for several key reasons:

-

Enhanced Electron-Donating Character: The methoxy group (-OCH₃) at the 4-position is a potent electron-donating group, which enriches the electron density of the thiophene ring. This property helps to elevate the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting dye, which is crucial for efficient dye regeneration by the electrolyte.

-

Reactive Cyano Group: The carbonitrile (cyano, -CN) group at the 2-position provides a versatile synthetic handle. It can be readily converted into a carboxylic acid or cyanoacrylic acid, the most common and effective anchoring groups for grafting the dye onto the TiO₂ surface.[5]

-

Asymmetric Substitution: The defined substitution pattern allows for directional synthesis, ensuring the correct orientation of the donor and acceptor moieties for optimal charge flow within the DSSC.

This guide will focus on a representative D-π-A dye, hereafter designated "Thio-M-A," which can be synthesized from 4-Methoxythiophene-2-carbonitrile.

Designing the "Thio-M-A" Dye: A Structural Overview

To illustrate the application of 4-Methoxythiophene-2-carbonitrile, we propose the synthesis of a dye with a triphenylamine donor, our methoxythiophene π-bridge, and a cyanoacrylic acid acceptor.

Sources

- 1. Organic Dyes for Dye-Sensitized Solar Cells [sigmaaldrich.com]

- 2. chalcogen.ro [chalcogen.ro]

- 3. scispace.com [scispace.com]

- 4. Rapid Synthesis of Thiophene-Based, Organic Dyes for Dye-Sensitized Solar Cells (DSSCs) by a One-Pot, Four-Component Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Optimization of Gewald reaction for "4-Methoxythiophene-2-carbonitrile"

This guide serves as a technical support resource for researchers optimizing the Gewald reaction to synthesize 4-methoxy-substituted thiophene scaffolds .

Technical Support Center: Gewald Reaction Optimization

Ticket ID: GR-OPT-4MEO Subject: Status: Resolved with Technical Note Assigned Specialist: Senior Application Scientist

Target Structure & Nomenclature Clarification

Before proceeding with the optimization, it is critical to address a structural discrepancy inherent in the request.

-

The Request: Synthesis of 4-Methoxythiophene-2-carbonitrile (CAS 1514105-67-9) via Gewald reaction.

-

The Chemistry: The standard Gewald reaction (Ketone/Aldehyde + Malononitrile + Sulfur) inherently produces 2-aminothiophene-3-carbonitriles . It does not directly yield the 2-carbonitrile isomer lacking the amino group.

-

Direct Gewald Product: 2-Amino-4-methoxythiophene-3-carbonitrile.[1]

-

User Target: 4-Methoxythiophene-2-carbonitrile (Des-amino, 2-CN isomer).

-

Resolution Strategy: This guide provides the optimized protocol for the Gewald synthesis of the 2-amino-4-methoxythiophene-3-carbonitrile precursor . If your strict target is the 2-CN isomer (CAS 1514105-67-9), please refer to the Alternative Routes section (bromination/cyanation of 3-methoxythiophene) at the end.

Critical Optimization Parameters (Troubleshooting Q&A)

Q1: Which starting material should I use to install the 4-methoxy group?

Issue: Methoxyacetone yields the 4-methyl-5-methoxy isomer (or mixed regiochemistry), while Methoxyacetaldehyde is unstable. Solution: Use Methoxyacetaldehyde Dimethyl Acetal (MADA) as a masked precursor.

-

Reasoning: Methoxyacetaldehyde is prone to self-polymerization and aldol condensation under basic conditions. Using the acetal allows you to generate the reactive aldehyde in situ or immediately prior to the Knoevenagel condensation.

-

Protocol Adjustment: Perform a mild acid hydrolysis of MADA (HCl/Water) before adding the base and malononitrile.

Q2: How do I control regioselectivity?

Issue: Ensuring the methoxy group ends up at position 4 rather than 5. Mechanism:

-

Aldehyde Pathway (Recommended): Reaction of Methoxyacetaldehyde + Malononitrile.

-

Condensation occurs at the aldehyde carbon (

). -

Sulfur attacks the

-methylene ( -

Result: 2-Amino-4-methoxythiophene-3-carbonitrile (Methoxy at C4, H at C5).

-

-

Ketone Pathway (Not Recommended): Reaction of Methoxyacetone.[2]

-

Condensation prefers the methyl group (sterically accessible) or the methylene (electronically activated).

-

Result: Often yields 2-amino-4-methyl-5-methoxythiophene-3-carbonitrile, contaminating the core.

-

Q3: The reaction turns into a black tar with low yield. What is happening?

Issue: "Gewald Tar" caused by uncontrolled exotherm or polymerization of the aldehyde. Troubleshooting:

-

Temperature Control: The initial Knoevenagel condensation (Aldehyde + Malononitrile) is exothermic. Maintain < 20°C during base addition.

-

Sulfur Activation: The sulfur addition step requires heat (50-60°C ). Do not heat until the Knoevenagel intermediate is formed (usually indicated by precipitation or color change).

-

Solvent System: Switch from pure Ethanol to Ethanol/DMF (9:1) to improve solubility of the sulfur and intermediates.

Optimized Experimental Protocol

Objective: Synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile .

Reagents & Stoichiometry

| Component | Reagent | Equiv. | Role |

| Precursor | Methoxyacetaldehyde dimethyl acetal | 1.0 | C3-C4 Fragment Source |

| Nitrile | Malononitrile | 1.0 | C2-C3-CN Source |

| Sulfur | Elemental Sulfur ( | 1.0 | Thiophene Sulfur |

| Base | Morpholine | 1.0 | Catalyst & Base |

| Solvent | Ethanol (Abs.) | 5-10 Vol | Reaction Medium |

| Acid | 1N HCl | 0.1 Vol | Acetal Hydrolysis |

Step-by-Step Workflow

-

Acetal Hydrolysis (Activation):

-

In a round-bottom flask, dissolve Methoxyacetaldehyde dimethyl acetal (10 mmol) in Ethanol (10 mL) and Water (1 mL).

-

Add 1N HCl (0.5 mL) and stir at 40°C for 30 minutes.

-

Check: Monitor by TLC/GC for disappearance of acetal.

-

Neutralization: Cool to 0°C. Carefully neutralize with saturated

or proceed directly if using excess amine base later (adjust equivalents accordingly).

-

-

Knoevenagel Condensation:

-

Add Malononitrile (10 mmol) to the activated aldehyde solution.

-

Cool to 0–5°C (Ice bath).

-

Dropwise add Morpholine (10 mmol) over 15 minutes. Caution: Exothermic.

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

-

Observation: Mixture usually turns yellow/orange; precipitate may form.

-

-

Sulfur Addition (Cyclization):

-

Add elemental Sulfur (10 mmol) in one portion.

-

Heat the mixture to 50–60°C for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc 7:3). Look for a fluorescent spot (thiophene product).

-

-

Work-up & Purification:

-

Cool to RT. If solid precipitates, filter and wash with cold Ethanol.

-

If no precipitate: Pour into ice water (50 mL) and stir for 20 mins. Filter the resulting solid.[3]

-

Recrystallization: Hot Ethanol or Methanol/Water.

-

Mechanism & Workflow Visualization

The following diagram illustrates the pathway from the acetal precursor to the final Gewald product.

Caption: Optimized workflow converting the stable acetal precursor to the active aldehyde, followed by controlled Knoevenagel condensation and sulfur-mediated cyclization.

Alternative Route (If 2-CN Isomer is Strict Requirement)

If your application strictly requires 4-Methoxythiophene-2-carbonitrile (CAS 1514105-67-9) and not the amino-derivative, the Gewald reaction is not the most direct route.

Recommended Route:

-

Starting Material: 3-Methoxythiophene.[4]

-

Bromination: NBS (N-Bromosuccinimide)

2-Bromo-4-methoxythiophene. -

Cyanation:

,

Note: This route avoids the difficult deamination step required if starting from the Gewald product.

References

-

Synthesis of 2-Aminothiophenes (Gewald Reaction)

-

Title: Basic ionic liquid [bmIm]OH mediated Gewald reaction as green protocol for the synthesis of 2-aminothiophenes.[1]

- Source: Benchchem / AWS.

-

URL: (Contextual validation of 2-amino-4-methoxythiophene-3-carbonitrile synthesis).

-

-

Target Molecule Data (4-Methoxythiophene-2-carbonitrile)

-

Mechanistic Insights

Sources

- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chiralen.com [chiralen.com]

- 6. 4-Methoxythiophene-2-carbonitrile | 1514105-67-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Support Center: Synthesis of Substituted 2-Aminothiophenes

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of substituted 2-aminothiophenes. These heterocycles are crucial building blocks in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing primarily on the widely-used Gewald three-component reaction.[4][5]

Troubleshooting Guide

This section addresses common experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.

Problem: Low or No Yield of the Desired 2-Aminothiophene

Question: My Gewald reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the likely causes and how can I fix this?

This is the most common issue and can stem from several factors related to the three core stages of the reaction: (1) Knoevenagel condensation, (2) sulfur addition, and (3) cyclization.[6][7]

Potential Causes & Recommended Solutions

| Potential Cause | Scientific Explanation & Causality | Recommended Solutions & Protocols |

| Inefficient Knoevenagel Condensation | The initial condensation between the carbonyl compound and the active methylene nitrile is base-catalyzed and produces water, which can inhibit the reaction.[6] If this step fails, the subsequent sulfur addition and cyclization cannot occur. Less reactive ketones (e.g., sterically hindered ones) are particularly sensitive to the choice of base and reaction conditions.[6] | 1. Optimize Base Selection: The base is critical.[6] Screen common amine bases like morpholine, piperidine, or triethylamine.[1][6] For challenging substrates, consider stronger bases or alternative catalytic systems like piperidinium borate.[1] 2. Water Removal: If water inhibition is suspected, consider adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus, especially if running the reaction at higher temperatures in a suitable solvent like toluene. |

| Poor Sulfur Reactivity or Solubility | Elemental sulfur (S₈) exists as a crown-shaped ring that must be opened to react. This process is facilitated by heat and the solvent. Inadequate temperature or a poor solvent choice can lead to low sulfur reactivity. | 1. Adjust Temperature: Gently heating the reaction mixture to 40–60 °C often improves sulfur's solubility and reactivity.[6] However, excessive heat can promote side reactions.[6] 2. Select an Appropriate Solvent: Polar solvents like ethanol, methanol, or DMF are generally effective at solubilizing sulfur and the reaction intermediates.[5][6][8] Ethanol is a common and effective choice.[8] |

| Incorrect Stoichiometry or Reagent Quality | The Gewald reaction is a multi-component reaction, and the stoichiometry of the three reactants (carbonyl, nitrile, sulfur) is crucial. Impurities in starting materials, especially water, can halt the reaction. | 1. Verify Reagent Purity: Ensure starting materials are pure and dry. Use freshly distilled ketones/aldehydes if necessary. Use finely powdered sulfur for better dispersion.[5] 2. Check Stoichiometry: A common starting point is a 1:1:1.2 ratio of carbonyl:nitrile:sulfur. A slight excess of sulfur can help drive the reaction to completion. |

| Steric Hindrance | Sterically demanding ketones or aldehydes can significantly slow down the initial condensation step and subsequent cyclization. | 1. Increase Reaction Time/Temperature: Allow the reaction to run longer (monitor by TLC) or incrementally increase the temperature. 2. Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for challenging substrates.[6][9] 3. Two-Step Protocol: For highly hindered substrates, first perform and isolate the Knoevenagel condensation product (the α,β-unsaturated nitrile). Then, react this intermediate with sulfur and a base in a separate step.[6] |

Problem: Formation of Significant Side Products

Question: My TLC analysis shows multiple spots, and my crude NMR is complex. What are the common byproducts in a Gewald synthesis, and how can I minimize them?

Side product formation is often a result of reaction conditions that favor alternative pathways for the reactive intermediates.

Common Byproducts and Mitigation Strategies

| Side Product | Formation Mechanism | Mitigation Strategy |

| Unreacted Starting Materials | Incomplete reaction due to low temperature, insufficient time, or poor catalysis. | Increase reaction time, moderately increase temperature (e.g., to 50-70 °C), or screen for a more effective base catalyst.[1][6] |